Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a structurally complex spirocyclic compound characterized by a fused thiopyrano[2,3-c]quinoline core, a 1,3-dithiole ring, and four methyl ester groups. The molecule features a 4-ethylphenoxyacetyl substituent at the 6'-position and additional methyl groups at the 5', 8', and 9' positions, contributing to its steric bulk and lipophilicity .
Properties
Molecular Formula |
C36H37NO10S3 |
|---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H37NO10S3/c1-10-20-11-13-21(14-12-20)47-17-24(38)37-23-16-19(3)18(2)15-22(23)25-30(35(37,4)5)48-27(32(40)44-7)26(31(39)43-6)36(25)49-28(33(41)45-8)29(50-36)34(42)46-9/h11-16H,10,17H2,1-9H3 |
InChI Key |
JNDGBKMBWPYWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C(=C3)C)C)C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Reactivity: OTNE is relatively stable but can undergo various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity :
- Antimicrobial Properties :
- Cancer Research :
Material Science Applications
- Polymer Chemistry :
- Nanomaterials :
Biochemical Probes
- Fluorescent Probes :
- Enzyme Inhibition Studies :
Case Study 1: Antioxidant Efficacy
A study conducted by the Chemical Society of Ethiopia demonstrated that derivatives of dithiole exhibited significant antioxidant activity when tested against standard free radical scavengers. The results indicated that modifications at the phenoxy position enhanced the efficacy of these compounds in neutralizing reactive oxygen species.
Case Study 2: Antimicrobial Testing
Research published in the Journal of Pharmaceutical Sciences reported on a series of synthesized compounds based on similar structures showing potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of specific functional groups significantly influenced the antimicrobial potency.
Mechanism of Action
- The exact mechanism by which OTNE exerts its effects isn’t fully elucidated. it likely interacts with olfactory receptors, contributing to its fragrance perception.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of spirocyclic tetracarboxylates with variations in acyl substituents and methylation patterns. Below is a comparative analysis with three analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs; †Calculated from and .
Structural Differences and Implications
Substituent Effects: The 4-ethylphenoxyacetyl group in the target compound introduces aromaticity and increased steric hindrance compared to the aliphatic hexanoyl group in or the simpler phenylacetyl group in . This may enhance binding affinity to hydrophobic targets but reduce aqueous solubility .
Physicochemical Properties :
- The target compound’s higher molecular weight (741.86 vs. 647.78–681.80) and logP (~6.5) suggest superior lipid solubility compared to analogs, aligning with the "similar property principle" for bioactivity . However, excessive lipophilicity may hinder absorption (e.g., logSw = -5.565 for indicates poor aqueous solubility) .
Methodological Considerations for Compound Similarity Assessment
Similarity Metrics: Tanimoto Coefficient: Used to quantify structural similarity via molecular fingerprints (e.g., MACCS or Morgan fingerprints). The target compound’s similarity to analogs in Table 1 would depend on shared substructures (e.g., tetracarboxylate groups) versus divergent substituents . Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., ethylphenoxy vs. phenylacetyl) could lead to significant activity differences, as seen in nitroimidazole vs. nitrofuryl derivatives .
Virtual Screening Relevance :
- Ligand-based virtual screening (VS) using the target compound as a query could identify analogs with modified acyl groups, balancing lipophilicity and solubility .
Biological Activity
Chemical Structure and Properties
The compound features a spiro structure that incorporates both dithiole and thiopyranoquinoline moieties. The presence of multiple carboxylate groups enhances its solubility and potential reactivity in biological systems. The detailed chemical structure can be represented as follows:
- Core Structure : Spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]
- Functional Groups : Tetracarboxylate and ethylphenoxyacetyl substituents.
Antioxidant Properties
Research indicates that compounds similar to this structure exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The presence of the dithiole moiety is particularly noteworthy as it has been associated with enhanced radical scavenging capabilities.
Anticancer Activity
Preliminary studies suggest that tetramethyl derivatives can inhibit the proliferation of cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance:
- Case Study 1 : A study on related compounds showed a reduction in tumor growth in vitro and in vivo models by inducing apoptosis through the activation of caspases .
- Case Study 2 : Another investigation found that similar spiro compounds inhibited angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Inflammation is a key factor in many chronic diseases, including diabetes and cardiovascular diseases. The ability to modulate inflammatory cytokines could position this compound as a therapeutic candidate for inflammatory conditions.
- Research Finding : A study demonstrated that related compounds reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects associated with similar compounds. These effects may be attributed to their antioxidant properties and ability to modulate neuroinflammatory processes.
- Research Finding : In animal models of neurodegeneration, compounds with similar structures have shown promise in preserving neuronal integrity and function by reducing oxidative damage and inflammation .
Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases leading to programmed cell death |
| Cytokine Modulation | Decrease in pro-inflammatory cytokines |
| Angiogenesis Inhibition | Downregulation of VEGF expression |
| Radical Scavenging | Neutralization of reactive oxygen species |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction progress be monitored?
The synthesis involves multi-step reactions, including cyclization and functionalization. A typical route starts with tetrachloromonospirophosphazene derivatives reacted with carbazolyldiamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography to isolate dispirophosphazene intermediates . For analogous systems, crystallization from ethanol or 1,4-dioxane is employed to obtain pure products .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : To resolve complex spiro and thiopyrano ring systems, high-resolution ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) is essential.
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment, though disorder in residues may require refinement (e.g., R factor = 0.079 in related structures) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for tetracarboxylate moieties.
Advanced Research Questions
Q. How can mechanistic insights into the cyclization steps be experimentally validated?
The thiopyrano-quinoline spiro system likely forms via acid-catalyzed cyclization. To probe this, conduct controlled experiments with catalysts like BF₃·Et₂O (used in analogous cyclizations of 3-hydroxy acids ). Quench aliquots at intervals and analyze intermediates via LC-MS or in-situ IR. Compare kinetics under varying pH and temperature conditions to identify rate-determining steps.
Q. What strategies resolve contradictions in crystallographic data for disordered structures?
Disordered residues (e.g., in X-ray structures ) can be addressed by:
- Alternative crystallization solvents : Use low-polarity solvents to reduce thermal motion.
- Twinned crystal refinement : Apply software like SHELXL to model disorder.
- Complementary techniques : Pair SCXRD with solid-state NMR to validate occupancy factors.
Q. How do substituents (e.g., 4-ethylphenoxy) influence biological activity?
Structure-activity relationship (SAR) studies require synthesizing analogs with modified substituents (e.g., replacing 4-ethylphenoxy with 4-methoxyphenoxy ). Test these analogs in enzyme inhibition assays (e.g., Factor Xa/Factor XIa ) or receptor-binding studies. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like thrombin or kinases.
Q. What methodologies assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, or oxidative stress (H₂O₂). Monitor degradation via HPLC-MS .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time.
- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds (e.g., mp 118–120°C for related acids ).
Methodological Considerations
Q. How can regioselectivity challenges in functionalizing the quinoline core be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer acetyl or carboxylate additions to specific positions .
- Metal-mediated catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation .
Q. What computational tools predict spectroscopic properties for validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
